molecular formula C19H21N2O3- B13376458 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene

1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene

Cat. No.: B13376458
M. Wt: 325.4 g/mol
InChI Key: ROBZYXDNDBVRHT-UHFFFAOYSA-N
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Description

1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro functional groups (-NO2) The nitro group is known for its electron-withdrawing properties, which significantly influence the chemical behavior of the compound

Properties

Molecular Formula

C19H21N2O3-

Molecular Weight

325.4 g/mol

IUPAC Name

3-[hydroxy(oxido)amino]-N-[(1-phenylcyclopentyl)methyl]benzamide

InChI

InChI=1S/C19H21N2O3/c22-18(15-7-6-10-17(13-15)21(23)24)20-14-19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13,23H,4-5,11-12,14H2,(H,20,22)/q-1

InChI Key

ROBZYXDNDBVRHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)N(O)[O-])C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be achieved through several routes:

    Nitration of Aromatic Compounds: The direct nitration of aromatic compounds such as benzene is a common method.

    Displacement Reactions: Another method involves the displacement of halides with nitrite ions.

    Oxidation of Primary Amines: Primary amines can be oxidized to form nitro compounds.

Chemical Reactions Analysis

1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the activity of these targets. Additionally, the compound’s structure allows it to interact with specific binding sites, modulating biological pathways .

Comparison with Similar Compounds

1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene can be compared with other nitro compounds such as nitrobenzene and trinitrotoluene (TNT):

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

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